molecular formula C13H20N2O3S B14840571 N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14840571
M. Wt: 284.38 g/mol
InChI Key: BSOXLKCHKXBNPX-UHFFFAOYSA-N
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Description

N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Cyclopropoxylation: The cyclopropoxy group can be introduced through cyclopropanation reactions.

    Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.

    Reduction: Reduction reactions can occur at the pyridine ring or the sulfonamide group.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the cyclopropoxy group.

    Reduction: Reduced forms of the pyridine ring or sulfonamide group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine ring can also participate in binding interactions with biological molecules, affecting various pathways and processes within cells.

Comparison with Similar Compounds

    N-(5-tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide: This compound is structurally similar but differs in the position of the tert-butyl group.

    N-(6-tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide: This compound has a tert-butoxy group instead of a tert-butyl group.

Uniqueness: N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, may influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-(6-tert-butyl-4-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)12-7-11(18-9-5-6-9)10(8-14-12)15-19(4,16)17/h7-9,15H,5-6H2,1-4H3

InChI Key

BSOXLKCHKXBNPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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